molecular formula C16H15ClFN3O2 B2469261 2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034369-89-4

2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2469261
CAS No.: 2034369-89-4
M. Wt: 335.76
InChI Key: NUXKLXKYAIWWJD-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as a cinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as chlorination, fluorination, and amide formation, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the cinnoline moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while reduction reactions may produce alcohols.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-5-nitrobenzotrichloride
  • 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide

Uniqueness

2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of a cinnoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-4-2-10(18)8-13(12)17/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKLXKYAIWWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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